molecular formula C17H18ClN3O B2651267 2-chloro-N-(4-piperidinophenyl)nicotinamide CAS No. 497224-98-3

2-chloro-N-(4-piperidinophenyl)nicotinamide

Cat. No. B2651267
CAS RN: 497224-98-3
M. Wt: 315.8
InChI Key: CFXWNJUYXZQOSR-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-piperidinophenyl)nicotinamide” is a chemical compound . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(4-piperidinophenyl)nicotinamide” are not explicitly mentioned in the search results .

Scientific Research Applications

Antibacterial and Antibiofilm Properties

The compound has been studied for its antibacterial and antibiofilm properties. In a study, four nicotinamide derivatives, including 2-chloro-N-(4-piperidinophenyl)nicotinamide, were synthesized and characterized. These compounds were then investigated for their antibacterial activity and antibiofilm properties. The study found that one of the derivatives was the best inhibitor candidate against Enterococcus faecalis .

Computational Analyses

The compound has also been used in computational analyses. In the same study mentioned above, the synthesized nicotinamide derivatives were investigated computationally. The electronic properties of these compounds were examined using contour plots of frontier molecular orbital and molecular electrostatic potential .

Antifungal Activity

Another application of the compound is in the field of antifungal activity. A study prepared 16 nicotinamide derivatives containing diphenylamine moieties by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines. These derivatives were then tested for their antifungal activity .

properties

IUPAC Name

2-chloro-N-(4-piperidin-1-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-16-15(5-4-10-19-16)17(22)20-13-6-8-14(9-7-13)21-11-2-1-3-12-21/h4-10H,1-3,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXWNJUYXZQOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-piperidinophenyl)nicotinamide

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